Cas no 122225-00-7 (4-Morpholinebutanamide,N-[2-[[1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl]amino]-2-oxo-1-(2-thienylmethyl)ethyl]-g-oxo-a-(phenylmethyl)-, [5S-[5R*[1R*[R*(S*)],2S*]]]- (9CI))
122225-00-7 structure
Product Name:4-Morpholinebutanamide,N-[2-[[1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl]amino]-2-oxo-1-(2-thienylmethyl)ethyl]-g-oxo-a-(phenylmethyl)-, [5S-[5R*[1R*[R*(S*)],2S*]]]- (9CI)
Numéro CAS:122225-00-7
Le MF:C36H50N4O7S
Mégawatts:682.869808673859
CID:190017
PubChem ID:10417164
Update Time:2025-04-19
4-Morpholinebutanamide,N-[2-[[1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl]amino]-2-oxo-1-(2-thienylmethyl)ethyl]-g-oxo-a-(phenylmethyl)-, [5S-[5R*[1R*[R*(S*)],2S*]]]- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Morpholinebutanamide,N-[2-[[1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl]amino]-2-oxo-1-(2-thienylmethyl)ethyl]-g-oxo-a-(phenylmethyl)-, [5S-[5R*[1R*[R*(S*)],2S*]]]- (9CI)
- (2R)-2-benzyl-N-[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]-4-morpholin-4-yl-4-oxobutanamide
- 4-Morpholinebutanamide,N-[2-[[1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl]amino]-2-oxo-1-(2-thienylm
- N-(2-((1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide
- 4BALMORPH
- 4-Morpholinebutanamide, N-(2-((1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-, (5S-(5R*(1R*(R*(S*)),2S*)))-
- BDBM50011227
- N-(2-((1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thieny
- 2-Benzyl-N-{1-[1-cyclohexylmethyl-2-(3-ethyl-2-oxo-oxazolidin-5-yl)-2-hydroxy-ethylcarbamoyl]-2-thiophen-2-yl-ethyl}-4-morpholin-4-yl-4-oxo-butyramide
- CHEMBL341975
- 122225-00-7
- DTXSID80153548
-
- Piscine à noyau: 1S/C36H50N4O7S/c1-2-39-24-31(47-36(39)45)33(42)29(21-26-12-7-4-8-13-26)37-35(44)30(23-28-14-9-19-48-28)38-34(43)27(20-25-10-5-3-6-11-25)22-32(41)40-15-17-46-18-16-40/h3,5-6,9-11,14,19,26-27,29-31,33,42H,2,4,7-8,12-13,15-18,20-24H2,1H3,(H,37,44)(H,38,43)/t27-,29+,30+,31+,33-/m1/s1
- La clé Inchi: HBNQGHTYKIVMHO-QCZWDIFZSA-N
- Sourire: S1C=CC=C1C[C@@H](C(N[C@H]([C@H]([C@@H]1CN(CC)C(=O)O1)O)CC1CCCCC1)=O)NC([C@H](CC1C=CC=CC=1)CC(N1CCOCC1)=O)=O
Propriétés calculées
- Qualité précise: 682.3403
- Masse isotopique unique: 682.340021
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 48
- Nombre de liaisons rotatives: 15
- Complexité: 1060
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 5
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 166
- Le xlogp3: 4.2
Propriétés expérimentales
- Dense: 1.238
- Point d'ébullition: 991.3°Cat760mmHg
- Point d'éclair: 553.3°C
- Indice de réfraction: 1.576
- Le PSA: 137.51
4-Morpholinebutanamide,N-[2-[[1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl]amino]-2-oxo-1-(2-thienylmethyl)ethyl]-g-oxo-a-(phenylmethyl)-, [5S-[5R*[1R*[R*(S*)],2S*]]]- (9CI) Littérature connexe
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
122225-00-7 (4-Morpholinebutanamide,N-[2-[[1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl]amino]-2-oxo-1-(2-thienylmethyl)ethyl]-g-oxo-a-(phenylmethyl)-, [5S-[5R*[1R*[R*(S*)],2S*]]]- (9CI)) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif